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(2S)-2-amino-4-hydroxypentanoic acid

Cat. No.: B13623257
M. Wt: 133.15 g/mol
InChI Key: SBRVJFMQKPUAGQ-BKLSDQPFSA-N
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Description

Nomenclature and Stereochemical Characterization of (2S)-2-Amino-4-hydroxypentanoic Acid

This compound is an organic compound belonging to the alpha-amino acid family. Its systematic name precisely describes its molecular structure: a five-carbon chain (pentanoic acid) with an amino group (-NH2) at the alpha-carbon (position 2) and a hydroxyl group (-OH) at position 4. The "(2S)" designation specifies the stereochemical configuration at the alpha-carbon, which is crucial for its biological and chemical properties. This particular stereoisomer is one of several possible, including those with different configurations at the second chiral center, carbon 4. For instance, the compound can exist as (2S, 4R) or (2S, 4S) diastereomers. nih.gov

A closely related and extensively studied compound is 4-hydroxyisoleucine (B15566), which has the systematic name (2S,3R,4S)-2-amino-3-methyl-4-hydroxypentanoic acid. diabetesjournals.org The key distinction is the additional methyl group at position 3 in 4-hydroxyisoleucine.

Below is a table detailing the nomenclature and key identifiers for related compounds.

Property(2S,4R)-2-Amino-4-hydroxypentanoic acid4-Hydroxyisoleucine ((2S,3R,4S) isomer)
IUPAC Name (2S,4R)-2-amino-4-hydroxypentanoic acid nih.gov(2S,3R,4S)-2-Amino-3-methyl-4-hydroxypentanoic acid
Molecular Formula C5H11NO3 nih.govC6H13NO3 diabetesjournals.org
Molecular Weight 133.15 g/mol nih.govchemicalbook.com147.17 g/mol
CAS Number 21704-88-1 nih.govchemicalbook.com55399-93-4 caymanchem.com
Synonyms (4R)-4-Hydroxy-L-norvaline nih.gov4-Hydroxy-L-isoleucine medchemexpress.com

Significance as a Non-Proteinogenic Amino Acid Analog

Non-proteinogenic amino acids are amino acids that are not among the 22 genetically encoded for protein synthesis in organisms. wikipedia.org this compound falls into this category. The significance of such compounds is substantial and multifaceted. They often serve as metabolic intermediates, components of secondary metabolites in plants and microorganisms, and can possess unique pharmacological properties. agriculturejournals.cz

Unlike proteinogenic amino acids, which are primarily building blocks for proteins, non-proteinogenic analogs are often involved in specialized physiological roles. wikipedia.orgagriculturejournals.cz They can act as signaling molecules, toxins for defense, or precursors for other important biomolecules. agriculturejournals.cz The study of these compounds provides insight into metabolic diversity and offers starting points for the development of novel therapeutic agents. For example, the non-proteinogenic amino acid (4R)-hydroxyproline is a key component of collagen, highlighting the structural importance of hydroxylation. taylorandfrancis.com

Overview of Current Academic Research Trajectories

Academic research on hydroxylated pentanoic acid derivatives is largely focused on specific, naturally occurring stereoisomers, most notably 4-hydroxyisoleucine, which is isolated from fenugreek seeds (Trigonella foenum-graecum). caymanchem.commedchemexpress.com Research on this compound has illuminated a significant academic trajectory: the investigation of its insulinotropic and antidiabetic properties. medchemexpress.comnih.gov

Studies have demonstrated that 4-hydroxyisoleucine can stimulate glucose-dependent insulin (B600854) secretion from pancreatic islets in both rats and humans. diabetesjournals.orgnih.gov The mechanism is believed to be a direct effect on the islets of Langerhans. diabetesjournals.org This stimulating effect is strictly dependent on glucose concentration, potentiating insulin release only at elevated glucose levels. diabetesjournals.orgnih.gov This specific activity has made 4-hydroxyisoleucine a molecule of interest for its potential applications in metabolic research. Further investigations have explored its effects on insulin signaling pathways in muscle and liver tissues. caymanchem.com The structural specificity for this biological activity has also been a subject of research, with studies showing that the major (2S,3R,4S) isomer is the most potent, while other isomers and related analogs show significantly reduced or no activity. nih.gov

Historical Context of Research on Hydroxylated Amino Acids

The study of hydroxylated amino acids has a rich history rooted in the fundamentals of biochemistry and nutritional science. Hydroxylation, the addition of a hydroxyl group onto a molecule, is a critical post-translational modification of proteins. wikipedia.orgcreative-proteomics.com Historically, the most prominent example is the hydroxylation of proline and lysine (B10760008) residues, which are essential for the stability of the collagen triple helix. wikipedia.orgcreative-proteomics.com

The discovery of hydroxyproline (B1673980) and its role in collagen stabilization was a landmark in understanding connective tissue structure. This research was intrinsically linked to the understanding of scurvy, a disease caused by vitamin C deficiency. It was established that vitamin C (ascorbic acid) is a necessary cofactor for the prolyl and lysyl hydroxylase enzymes that catalyze these hydroxylation reactions. wikipedia.org A deficiency leads to unstable collagen and the severe symptoms of scurvy. wikipedia.org This historical context established the profound biological importance of amino acid hydroxylation, paving the way for interest in other naturally occurring hydroxylated amino acids and their potential physiological roles. mdpi.com

Comparison with Related Pentanoic Acid Derivatives and their Academic Relevance

The academic relevance of this compound can be further understood by comparing it to related pentanoic acid derivatives. Each modification to the basic five-carbon pentanoic acid backbone imparts distinct chemical properties and academic interest.

CompoundStructureKey FeaturesAcademic Relevance
Pentanoic Acid C5H10O2Basic five-carbon carboxylic acid.Serves as a fundamental building block in organic chemistry and is a common fatty acid.
2-Aminopentanoic Acid (Norvaline) C5H11NO2An alpha-amino acid analog of valine.Studied for its role as a non-proteinogenic amino acid and its potential effects on arginine metabolism.
4-Hydroxypentanoic Acid C5H10O3A pentanoic acid with a hydroxyl group at the 4-position. molport.comInvestigated as a simple hydroxy acid and a potential precursor in chemical synthesis. molport.com
This compound C5H11NO3A non-proteinogenic alpha-amino acid with a hydroxyl group. plantaedb.comA chiral molecule of interest in synthetic chemistry and as a potential biologically active compound, though less studied than its methylated analog. nih.gov
4-Hydroxyisoleucine C6H13NO3A methylated derivative of 2-amino-4-hydroxypentanoic acid. medchemexpress.comExtensively studied for its significant insulinotropic and antidiabetic properties. diabetesjournals.orgmedchemexpress.comnih.gov
γ-Hydroxybutyric Acid (GHB) C4H8O3A shorter-chain (C4) hydroxycarboxylic acid. wikipedia.orgA neurotransmitter and psychoactive drug, with medical uses in treating narcolepsy and alcoholism, highlighting the potent biological activity of simple hydroxy acids. wikipedia.org

This comparison demonstrates how the specific placement of functional groups—the amino group at C-2 and the hydroxyl group at C-4—creates a molecule with unique potential in chemical biology, distinct from its simpler precursors and related to the potent bioactivity seen in more complex analogs like 4-hydroxyisoleucine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO3 B13623257 (2S)-2-amino-4-hydroxypentanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

(2S)-2-amino-4-hydroxypentanoic acid

InChI

InChI=1S/C5H11NO3/c1-3(7)2-4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3?,4-/m0/s1

InChI Key

SBRVJFMQKPUAGQ-BKLSDQPFSA-N

Isomeric SMILES

CC(C[C@@H](C(=O)O)N)O

Canonical SMILES

CC(CC(C(=O)O)N)O

Origin of Product

United States

Natural Occurrence, Biosynthesis, and Biotransformation Pathways

Discovery and Isolation of (2S)-2-Amino-4-hydroxypentanoic Acid from Biological Sources

This compound, a non-proteinogenic, branched-chain amino acid, was first identified and isolated from the seeds of the fenugreek plant (Trigonella foenum-graecum) sgbio.nznih.govcore.ac.uk. This compound is particularly abundant in fenugreek, where it can constitute up to 80% of the total free amino acids core.ac.uk. The concentration in the seeds varies depending on the genotype and growing conditions, typically ranging from 0.015% to 0.4% by dry weight nih.govmdpi.com.

In nature, 4-hydroxyisoleucine (B15566) exists as two primary diastereoisomers. The major and most studied form is (2S,3R,4S)-4-hydroxyisoleucine, which accounts for approximately 90% of the total content in fenugreek seeds researchgate.net. A minor isomer, (2R,3R,4S)-4-hydroxyisoleucine, is also present researchgate.net. While predominantly associated with fenugreek, this amino acid has also been reported in other biological sources, though less commonly.

The isolation of 4-hydroxyisoleucine from fenugreek seeds typically involves extraction and chromatographic techniques. An initial extraction is often performed using an alcohol-water solvent mixture, followed by purification steps such as ion-exchange chromatography to separate the amino acid from other components researchgate.netasianpubs.orgglobethesis.com. Methods have been developed to scale this process for larger quantity yields asianpubs.org. A common laboratory-scale isolation procedure involves lactonization of the amino acid, separation of the resulting lactone via column chromatography, and subsequent hydrolysis to obtain the pure (2S,3R,4S) isomer globethesis.com.

Table 1: Natural Sources and Concentration of this compound
Biological SourceOrganism TypeTypical Concentration (% of dry weight)Primary IsomerReference
Trigonella foenum-graecum (Fenugreek)Plant0.015% - 1.90%(2S,3R,4S) nih.govmdpi.comfrontiersin.org

Investigation of Biosynthetic Pathways in Fungi, Bacteria, and Other Organisms

The complete biosynthetic pathway of this compound in plants is not yet fully elucidated. However, research has identified key components and precursors involved in its formation.

The biosynthesis of 4-hydroxyisoleucine is understood to be a hydroxylation process. The key enzymatic step involves the direct hydroxylation of L-isoleucine. This reaction is catalyzed by an L-isoleucine dioxygenase (IDO), which is a type of α-ketoglutarate-dependent hydroxylase nih.gov. This enzyme specifically converts L-isoleucine into (2S, 3R, 4S)-4-hydroxyisoleucine nih.gov. The catalytic mechanism of this enzyme class typically involves the activation of molecular oxygen and its insertion into a C-H bond.

The primary and direct precursor for the biosynthesis of 4-hydroxyisoleucine is the essential amino acid L-isoleucine nih.govmdpi.comresearchgate.net. Studies have shown that ¹⁴C-labeled isoleucine is effectively used as a biosynthetic precursor in growing fenugreek plants researchgate.net. The biosynthesis is a modification of an existing primary metabolite, highlighting a direct link to the plant's core carbon and nitrogen metabolism frontiersin.org. While L-isoleucine is the direct substrate for the hydroxylation step, its own biosynthesis originates from threonine and pyruvate (B1213749) through a well-established multi-enzyme pathway in plants and microorganisms.

The genetic foundation for 4-hydroxyisoleucine production centers on the gene encoding L-isoleucine dioxygenase (IDO). An IDO gene has been identified and cloned from bacteria such as Bacillus thuringiensis nih.govresearchgate.net. To enhance the production of this valuable amino acid, genetic engineering approaches have been explored. Ectopic expression of the bacterial IDO gene in both fenugreek and tobacco plants has been shown to increase the content of 4-hydroxyisoleucine, confirming the central role of this enzyme in the pathway researchgate.net. This demonstrates that the presence and activity level of this single enzyme are critical determinants for the synthesis of 4-hydroxyisoleucine.

Biotransformation and Degradation Pathways in Environmental and Biological Systems

Detailed information regarding the specific biotransformation and degradation pathways of this compound in biological and environmental systems is limited in current scientific literature. As a non-proteinogenic amino acid, it is likely metabolized through pathways that handle branched-chain amino acids, potentially involving transamination and subsequent conversion into intermediates that can enter central metabolic cycles. However, the specific enzymes and routes for its catabolism have not been extensively characterized.

Due to its specific stereochemistry and potential applications, significant research has focused on developing enantioselective biocatalytic routes for the synthesis of this compound and related hydroxy amino acids. These methods offer advantages in stereocontrol and sustainability over traditional chemical synthesis.

A prominent strategy involves the coupling of aldolases and transaminases in a one-pot cascade reaction rsc.orgacs.orgrsc.orgtandfonline.com. In one such system, an aldolase (B8822740) enzyme catalyzes the aldol (B89426) condensation of acetaldehyde (B116499) and an α-keto acid, such as α-ketobutyrate, to form a γ-hydroxy-α-keto acid intermediate. This intermediate is then stereoselectively aminated by a transaminase to yield 4-hydroxyisoleucine tandfonline.com. This biocatalytic cascade approach is highly efficient, providing high stereoselectivity and atom economy rsc.orgrsc.org.

For instance, researchers have successfully used an aldolase from Arthrobacter simplex and a branched-chain amino acid transaminase from Escherichia coli to produce 4-hydroxyisoleucine from acetaldehyde, α-ketobutyrate, and L-glutamate (as the amine donor) tandfonline.com. Other chemoenzymatic syntheses have also been developed, which combine chemical steps with enzymatic resolutions to achieve the desired enantiomerically pure product researchgate.netresearchgate.net.

Table 2: Key Enzymes and Precursors in Biosynthesis and Biocatalytic Synthesis
ProcessKey Enzyme(s)Precursor(s)/Substrate(s)Organism/SourceReference
Natural BiosynthesisL-Isoleucine Dioxygenase (IDO)L-Isoleucine, α-Ketoglutarate, O₂Trigonella foenum-graecum, Bacillus thuringiensis nih.govresearchgate.net
Biocatalytic SynthesisAldolase, Branched-Chain Amino Acid Transaminase (ilvE)Acetaldehyde, α-Ketobutyrate, L-GlutamateArthrobacter simplex, Escherichia coli tandfonline.com
Biocatalytic CascadePyruvate Aldolase, α-TransaminasePyruvic acid, Aldehydes, Amine DonorsVarious (e.g., E. coli, Vibrio fluvialis) acs.orgrsc.org

Microbial Metabolism Studies

Microbial systems have been explored for the synthesis of this compound, demonstrating the metabolic capabilities of certain bacteria in producing this compound. Research has identified specific enzymatic reactions within microbes that can be harnessed for its biotransformation.

One notable study demonstrated the synthesis of 4-hydroxyisoleucine through a coupled reaction involving two different microorganisms. tandfonline.com The bacterium Arthrobacter simplex AKU 626 was found to possess an aldolase enzyme capable of catalyzing the aldol condensation of acetaldehyde and α-ketobutyrate. tandfonline.com This process was coupled with a transamination step facilitated by Escherichia coli engineered to express the branched-chain amino acid transaminase gene (ilvE). tandfonline.com

In this biocatalytic system, resting cells of A. simplex and the modified E. coli were used to produce 3.2 mM of 4-hydroxyisoleucine from substrates including 250 mM acetaldehyde, 75 mM α-ketobutyrate, and 100 mM L-glutamate. tandfonline.com The reaction achieved a molar yield of 4.3% relative to α-ketobutyrate. The aldolase from A. simplex was purified and characterized, revealing that its activity is stabilized by the presence of Mn²⁺ and pyridoxal (B1214274) 5′-monophosphate. tandfonline.com

Table 1. Microbial Synthesis of this compound tandfonline.com
Microorganism(s)Key Enzyme(s)SubstratesProduct ConcentrationMolar Yield (to α-ketobutyrate)
Arthrobacter simplex AKU 626 and Escherichia coli BL21(DE3)/pET-15b-ilvEAldolase and Branched-chain amino acid transaminaseAcetaldehyde, α-ketobutyrate, L-glutamate3.2 mM4.3%

Occurrence and Distribution in Natural Product Libraries

This compound is a naturally occurring compound found exclusively in certain plants and fungi. researchgate.net It is not a common amino acid and its distribution in nature appears to be quite specific.

The most significant and widely reported natural source of this compound is the seed of the fenugreek plant (Trigonella foenum-graecum). researchgate.netnih.govlondonmet.ac.uk It is considered a peculiar non-protein amino acid that is particularly abundant in these seeds. nih.gov Multiple studies have quantified its concentration in fenugreek seeds, with reported values ranging from 0.015% to 0.4%. researchgate.netnih.gov Research on different Iranian ecotypes of Trigonella foenum-graecum found varying levels of the amino acid, from a low of 0.197 mg/g to a high of 0.906 mg/g. researchgate.net Another analysis of fenugreek seeds from a specific region in central Iran identified a concentration of 0.4%. researchgate.net The major isomer found in fenugreek seeds has the (2S, 3R, 4S) configuration, accounting for approximately 90% of the total amount.

Beyond the plant kingdom, this compound has also been identified in fungi. Specifically, its presence has been reported in the mushroom Rubroboletus satanas. nih.gov This finding is noted in the LOTUS (the natural products occurrence database), which catalogs the distribution of natural compounds. nih.gov

Table 2. Natural Occurrence of this compound
Natural SourceOrganism TypePartReported ConcentrationReference
Trigonella foenum-graecumPlantSeeds0.015% - 0.4% researchgate.netnih.gov
Trigonella foenum-graecum (Iranian ecotypes)PlantSeeds0.197 mg/g - 0.906 mg/g researchgate.net
Rubroboletus satanasFungusNot specifiedPresence reported nih.gov

Advanced Synthetic Methodologies and Chemical Derivatization

Stereoselective and Enantioselective Synthesis of (2S)-2-Amino-4-hydroxypentanoic Acid

The controlled synthesis of the specific (2S) stereoisomer of 2-amino-4-hydroxypentanoic acid, along with control of the stereochemistry at the C-4 position, requires sophisticated synthetic strategies. These strategies often employ asymmetric catalysis, enzymatic transformations, and carefully planned multi-step sequences to build the chiral framework with high fidelity.

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis is a cornerstone for the efficient synthesis of chiral molecules like γ-hydroxy-α-amino acids. The key steps involve the stereocontrolled formation of either the C-C bond that establishes the carbon backbone or the C-N bond that introduces the amino group.

One effective approach is the asymmetric aldol (B89426) reaction of glycine (B1666218) Schiff bases, which allows for the simultaneous formation of the C-C bond and the creation of two adjacent stereocenters. nih.govacs.org For instance, the reaction of a glycine imine derivative with an aldehyde, catalyzed by a chiral Brønsted base, can produce syn-β-hydroxy α-amino acids with high diastereoselectivity and enantioselectivity. acs.org While this example targets a β-hydroxy analog, the principle can be extended to γ-hydroxy amino acids by using appropriate starting materials.

Another powerful strategy involves tandem reactions where C-C and C-N bonds are formed sequentially in a one-pot process. For example, an enantioselective aldol addition of pyruvate (B1213749) to an aldehyde can be catalyzed by an aldolase (B8822740) to form a chiral 4-hydroxy-2-oxo acid intermediate. This intermediate can then undergo stereoselective amination catalyzed by a transaminase to furnish the final γ-hydroxy-α-amino acid. nih.govacs.org This chemoenzymatic approach leverages the high selectivity of enzymes to control the stereochemical outcome.

Catalyst/Enzyme SystemReactantsProduct ConfigurationDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Brønsted Base CatalystGlycine o-nitroanilide imine, Aldehydesyn>95:5>95%
HBPA Aldolase & S-selective TransaminasePyruvate, Aldehyde, Amine Donor(2S, 4R)>99:1>99%

This table presents representative data for asymmetric catalytic methods used in the synthesis of hydroxy amino acids, based on findings for related structures. acs.orgnih.gov

Chemoenzymatic Synthesis and Biocatalytic Resolutions

Chemoenzymatic strategies combine the versatility of chemical synthesis with the unparalleled selectivity of biocatalysts. These methods are particularly effective for producing enantiomerically pure amino acids.

A prominent chemoenzymatic route is the tandem aldol addition-transamination cascade. nih.govrsc.org This one-pot, two-step reaction sequence uses an aldolase, such as trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA), to catalyze the enantioselective addition of pyruvate to various aldehydes, forming chiral 4-hydroxy-2-oxo acids. nih.govacs.org Subsequently, an S-selective transaminase introduces the amino group at the C-2 position, yielding the desired (2S)-configured γ-hydroxy-α-amino acid. nih.govrsc.org This approach is highly atom-economical and can achieve excellent stereoselectivity. rsc.org

Biocatalytic resolution is another key technique. This method starts with a racemic mixture of the target molecule or a precursor. An enzyme, typically a lipase (B570770) or protease, selectively acylates or hydrolyzes one enantiomer, allowing for the separation of the two. nih.govfigshare.comresearchgate.net For example, lipase from Pseudomonas fluorescens can be used for the kinetic resolution of racemic mixtures via transesterification, yielding an enantiomerically pure product. nih.gov While this method results in a theoretical maximum yield of 50% for the desired enantiomer, it is a robust and scalable technique for accessing optically pure compounds. researchgate.net

Biocatalytic MethodEnzyme(s)Key TransformationStereoselectivityReference
Tandem Aldol-TransaminationAldolase (HBPA), TransaminasePyruvate + Aldehyde → γ-Hydroxy-α-amino acidHigh (de >99%, ee >99%) nih.govacs.orgrsc.org
Kinetic ResolutionLipaseSelective acylation of one enantiomer of a racemic alcoholHigh (ee >98%) nih.govfigshare.com

This table summarizes key chemoenzymatic and biocatalytic methods for synthesizing chiral hydroxy amino acids.

Multi-Step Organic Synthesis Strategies

Classical multi-step organic synthesis provides a highly controllable, albeit often longer, route to this compound. These strategies rely on the use of chiral pool starting materials or the introduction of chirality through well-established asymmetric reactions. researchgate.net

A common approach begins with a readily available chiral precursor, such as an amino acid like L-aspartic acid or L-glutamic acid, which already contains the desired (2S) stereocenter. dntb.gov.ua The synthesis then involves the chemical modification of the side chain to introduce the C-4 hydroxyl group with the desired stereochemistry. For example, a homoserine-derived aldehyde can be used as a versatile chiral building block. nih.gov The synthesis of such aldehydes has been significantly improved to facilitate their use in subsequent reactions. nih.gov

Another strategy involves building the molecule from smaller, achiral fragments and introducing chirality along the synthetic pathway. This could involve a diastereoselective aldol reaction followed by reduction and amination steps. nih.gov For example, the synthesis of orthogonally protected chiral β-hydroxy γ-amino acids has been achieved in 3-4 steps from simple starting materials, demonstrating the efficiency of modern multi-step approaches. nih.gov These synthetic sequences often require careful planning of reaction order and conditions to ensure high yields and stereochemical purity. nih.govsyrris.jprsc.org

Protecting Group Chemistry in Targeted Synthesis

Protecting groups are essential tools in the multi-step synthesis of complex molecules like this compound, which contains multiple reactive functional groups (amino, hydroxyl, and carboxylic acid). researchgate.net The choice of protecting groups is critical to prevent unwanted side reactions and to ensure that chemical transformations occur at the desired positions. ug.edu.plcreative-peptides.com

A typical strategy involves the use of an orthogonal protecting group scheme, where each type of functional group is masked with a group that can be removed under specific conditions without affecting the others. iris-biotech.de

α-Amino Group Protection : The most common protecting groups for the amino function are the tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. creative-peptides.comiris-biotech.de The Boc group is acid-labile and is typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile and is removed with piperidine (B6355638). creative-peptides.com

Carboxylic Acid Protection : Carboxyl groups are often protected as esters, such as methyl or ethyl esters, which are removed by hydrolysis, or as tert-butyl (tBu) esters, which are cleaved under acidic conditions. iris-biotech.de

Hydroxyl Group Protection : The side-chain hydroxyl group can be protected as a benzyl (B1604629) (Bzl) ether, which is removed by hydrogenolysis, or as a silyl (B83357) ether like tert-butyldimethylsilyl (TBS), which is removed by fluoride (B91410) ions. ug.edu.pl

Functional GroupProtecting GroupAbbreviationRemoval Conditions
Aminotert-ButoxycarbonylBocAcid (e.g., TFA)
Amino9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)
Carboxyltert-Butyl estertBuAcid (e.g., TFA)
HydroxylBenzyl etherBzlHydrogenolysis (H₂/Pd)
Hydroxyltert-Butyldimethylsilyl etherTBSFluoride ion (e.g., TBAF)

This table outlines common protecting groups used in the synthesis of hydroxy amino acids.

Control of Diastereoselectivity at the C-4 Hydroxyl Position

Achieving the desired stereochemistry at the C-4 hydroxyl group is a critical challenge in the synthesis of this compound. This requires a diastereoselective reaction that is influenced by the existing stereocenter at C-2.

One effective method is the diastereoselective reduction of a γ-keto-α-amino acid precursor. The stereochemical outcome of the ketone reduction can be controlled by the choice of reducing agent and the presence of chelating or non-chelating Lewis acids. researchgate.net For example, the use of a strongly chelating Lewis acid like titanium tetrachloride (TiCl₄) can favor the formation of the syn isomer, while a non-chelating acid like cerium(III) chloride (CeCl₃) can lead to the anti isomer. researchgate.net

Another powerful approach is the diastereoselective Henry reaction (nitro-aldol reaction). The reaction between a chiral aldehyde derived from a protected amino acid (like homoserine) and nitromethane (B149229) can proceed with high diastereoselectivity, catalyzed by copper(II)-bis(oxazoline) complexes. nih.gov The resulting nitro alcohol can then be reduced to the corresponding amino alcohol, establishing the C-4 hydroxyl and a C-5 amino group (in the case of hydroxyornithine synthesis), which can be further manipulated. nih.gov This method provides a reliable way to access both (2S,4R) and (2S,4S) diastereomers by tuning the catalyst and reaction conditions. nih.gov

Preparation of Functionalized Derivatives for Research Applications

This compound and its analogs serve as valuable building blocks for the synthesis of more complex molecules with potential applications in medicinal chemistry and chemical biology. mdpi.com The functional handles—the amino, hydroxyl, and carboxyl groups—allow for a wide range of chemical modifications to create functionalized derivatives. tandfonline.com

These derivatives are often incorporated into peptides to study structure-activity relationships or to create peptidomimetics with improved stability and bioavailability. nih.govmdpi.comresearchgate.net For example, the hydroxyl group can be acylated or glycosylated, while the amino and carboxyl groups can be used for peptide bond formation. tandfonline.com

Functionalized derivatives of related amino acids have been synthesized and evaluated for their potential as anticancer agents. tandfonline.com By coupling the carboxylic acid with various amines, a library of carboxamide derivatives can be generated. These modifications can alter the compound's polarity, size, and ability to interact with biological targets. Such derivatives are crucial for developing probes to study biological processes or as lead compounds in drug discovery programs. nih.gov

Amine and Carboxyl Group Modifications

The presence of both an amine and a carboxylic acid group classifies this compound as an amino acid, making it amenable to the well-established methodologies of peptide chemistry. Selective modification of these groups requires a careful protection strategy to prevent unwanted side reactions, such as self-polymerization.

Amine Group Protection: The primary amine is a nucleophilic center and is typically protected during the activation of the carboxyl group to prevent amide bond formation with another molecule. Common protecting groups for the α-amino function are urethane-based, which are chosen based on their stability and the conditions required for their removal (deprotection).

tert-Butyloxycarbonyl (Boc): The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under basic and nucleophilic conditions. It is readily removed with strong acids, such as trifluoroacetic acid (TFA). A precursor, (1R,2S,5R)-5-methyl-2-(1-methyl-1-phenylethyl)cyclohexyl (2S)-2-<(tert-butoxycarbonyl)amino>pent-4-enoate, has been used in the synthesis of 2-amino-4-hydroxypentanoic acid, indicating the utility of the Boc protecting group in its synthetic pathways. lookchem.com

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is attached using Fmoc-chloride or Fmoc-succinimide. It is stable to acidic conditions but is cleaved by mild bases, typically a solution of piperidine in an organic solvent. This orthogonality to acid-labile protecting groups makes it a cornerstone of solid-phase peptide synthesis (SPPS).

Benzyloxycarbonyl (Cbz or Z): The Cbz group is introduced using benzyl chloroformate. It is stable to mild acidic and basic conditions and is typically removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C), which is a mild, non-acidic method.

Carboxyl Group Modifications: The carboxylic acid is typically modified to form esters or activated for amide bond formation. Esterification prevents the carboxylate from acting as a nucleophile and increases solubility in organic solvents.

Esterification: Esters (e.g., methyl, ethyl, benzyl) can be formed under acidic conditions with the corresponding alcohol. For instance, treatment with thionyl chloride in methanol (B129727) is a common method for methyl ester formation. mdpi.comgoogle.com Benzyl esters are particularly useful as they can be cleaved under neutral conditions via hydrogenolysis, similar to the Cbz group.

Amide Bond Formation: For coupling reactions, the carboxyl group must be activated. This is commonly achieved using carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive such as N-hydroxysuccinimide (NHS) to form an active ester, which then readily reacts with a primary or secondary amine to form a stable amide bond. rsc.org

Table 1: Common Protecting Groups for Amine and Carboxyl Functions
Functional GroupProtecting GroupAbbreviationCleavage Conditions
Aminetert-ButyloxycarbonylBocStrong acid (e.g., Trifluoroacetic acid)
9-FluorenylmethyloxycarbonylFmocBase (e.g., 20% Piperidine in DMF)
BenzyloxycarbonylCbz or ZCatalytic Hydrogenolysis
Carboxyl (as Esters)Methyl/Ethyl Ester-OMe/-OEtSaponification (e.g., LiOH, NaOH)
Benzyl Ester-OBnCatalytic Hydrogenolysis

Hydroxyl Group Derivatization and Protection

The secondary hydroxyl group at the C4 position adds another layer of complexity and opportunity for derivatization. While less nucleophilic than the amine, it can interfere with reactions at other sites, necessitating its protection. Alternatively, it can be a specific site for derivatization to introduce new functionalities.

Hydroxyl Group Protection: The choice of protecting group for the hydroxyl function depends on the planned subsequent reactions. Common strategies involve the formation of ethers, esters, or acetals.

Ethers: Benzyl (Bn) ethers are common and can be formed using benzyl bromide under basic conditions. They are robust and can be removed by hydrogenolysis. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are also widely used due to their ease of introduction and removal with fluoride ion sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF).

Acetals: In related polyhydroxylated amino acids, vicinal diols are often protected as acetals, for example, an acetonide from the reaction with acetone. google.com While this compound does not have a vicinal diol, this strategy highlights methods used for similar structures.

Esters: The hydroxyl group can be acylated to form esters, such as acetates. However, these are more labile than ether protecting groups, particularly to basic conditions used for saponifying carboxyl esters.

A patent concerning the synthesis of dihydroxyisoleucine, an analog with multiple hydroxyl groups, details the use of silyl-based protecting groups and p-methoxy benzylidene acetals, demonstrating advanced protection strategies applicable to hydroxylated amino acids. google.com

Table 2: Protecting Groups for the Hydroxyl Function
Protecting Group TypeExampleAbbreviationCommon Cleavage Reagents
EtherBenzylBnCatalytic Hydrogenolysis (H₂/Pd-C)
tert-ButyldimethylsilylTBDMSFluoride ions (e.g., TBAF)
EsterAcetylAcMild base (e.g., K₂CO₃ in MeOH)

Conjugation Strategies for Bioconjugation Studies

Bioconjugation involves the covalent linking of a biomolecule to another molecule, such as a fluorescent dye, a drug, or a polymer like polyethylene (B3416737) glycol (PEG). wikipedia.org The functional groups of this compound serve as chemical handles for such conjugation. rsc.org The choice of strategy depends on which functional group is targeted and the desired stability of the resulting linkage.

Amine-Targeted Conjugation: The α-amino group is a common target for bioconjugation. It can readily react with N-hydroxysuccinimide (NHS) esters or isothiocyanates under mild basic conditions (pH 7.5-8.5) to form stable amide or thiourea (B124793) bonds, respectively. This is one of the most widely used strategies in protein labeling. nih.gov

Carboxyl-Targeted Conjugation: The carboxyl group can be activated, for instance with EDAC, to react with a nucleophile, typically a primary amine on the conjugation partner, to form a stable amide bond. This "reverse" amide formation is a cornerstone of peptide synthesis and bioconjugation. rsc.org

Hydroxyl-Targeted Conjugation: The hydroxyl group offers a more unique, though challenging, handle for conjugation. nih.gov While its lower nucleophilicity makes direct reaction difficult in the presence of a free amine, it can be targeted selectively. One advanced strategy involves the oxidation of the secondary alcohol to a ketone using a mild oxidizing agent. This newly formed ketone can then be selectively reacted with an alkoxyamine or hydrazine (B178648) derivative to form a stable oxime or hydrazone linkage, a reaction that is highly chemoselective and bioorthogonal. wikipedia.org

Synthesis of Stereoisomers (e.g., (2S,4R)-2-Amino-4-hydroxypentanoic Acid) and Other Hydroxypentanoic Acid Analogs

The biological activity of amino acids is often highly dependent on their stereochemistry. Therefore, the stereoselective synthesis of all possible isomers of 2-amino-4-hydroxypentanoic acid is of significant chemical interest. The compound has two stereocenters (at C2 and C4), meaning four stereoisomers are possible: (2S,4S), (2R,4R), (2S,4R), and (2R,4S).

The synthesis of the (2S,4R) stereoisomer has been documented. chemicalbook.comnih.govchemicalbook.com Additionally, a synthetic route for the (2S,4S) isomer has been reported, proceeding from a Boc-protected pentenoate precursor followed by hydrolysis. lookchem.com The stereocontrolled synthesis of such isomers often relies on chiral starting materials or asymmetric reactions. For example, strategies starting from Garner's aldehyde, a well-known chiral building block derived from serine, have been employed to synthesize all diastereomers of more complex hydroxy amino acids, demonstrating a viable pathway for controlling stereochemistry. ikiam.edu.ecelsevierpure.com Advanced methods like the Sharpless asymmetric dihydroxylation are also used to introduce hydroxyl groups with high stereoselectivity onto alkene precursors. google.com

Beyond its own stereoisomers, the synthesis of other hydroxypentanoic acid analogs is an active area of research. These analogs, which may vary in the position of the hydroxyl and amino groups or lack the amino group entirely, are useful for probing biological systems.

2-Amino-3-hydroxypentanoic acid: This isomer of the target compound has also been synthesized and is commercially available. ug.edu.plnextpeptide.com

(4S)-4-Amino-5-hydroxypentanoic acid: This analog, which is a gamma-amino acid, is also a subject of synthetic interest. ambeed.com

Hydroxypentanoic acids: Non-aminated analogs such as 2-hydroxypentanoic acid and 4-hydroxybutanoic acid (γ-hydroxybutyric acid or GHB), a known neurotransmitter, are also important synthetic targets. georganics.skwikipedia.org

Table 3: Selected Stereoisomers and Analogs of 2-Amino-4-hydroxypentanoic acid
Compound NameStereochemistryCAS NumberKey Structural Feature
This compound(2S)Not specifiedTarget compound (mixture of C4 diastereomers)
(2S,4R)-2-Amino-4-hydroxypentanoic acid(2S,4R)21704-88-1 chemicalbook.comnih.govSpecific diastereomer
(2S,4S)-2-Amino-4-hydroxypentanoic acid(2S,4S)Not specifiedSpecific diastereomer lookchem.com
2-Amino-3-hydroxypentanoic acid-2280-42-4 nextpeptide.comPositional isomer (hydroxyl at C3)
(4S)-4-Amino-5-hydroxypentanoic acid hydrochloride(4S)1909294-67-2 ambeed.comPositional isomer (amino at C4, hydroxyl at C5)
2-Hydroxypentanoic acid-617-31-2 georganics.skAnalog lacking the amino group

Biochemical Roles and Molecular Mechanisms of Action

Substrate Specificity and Enzyme Interaction Studies

Research has centered on how analogs of (2S)-2-amino-4-hydroxypentanoic acid interact with and inhibit key enzymes, providing insights into substrate mimicry and active site chemistry.

The primary enzyme target identified for analogs of this compound is homoserine dehydrogenase (HSD). nih.govacs.orgnih.gov This enzyme catalyzes the reduction of L-aspartate-semialdehyde (ASA) to L-homoserine, a critical step in the biosynthesis of several amino acids. wikipedia.org The active site of HSD contains key amino acid residues essential for catalysis. While the precise binding interactions of this compound have not been detailed, the mechanism of the HSD active site involves specific residues that bind the substrate and a cofactor. In this proposed mechanism, Lys 223 is believed to donate a proton to the C4 oxygen of the substrate, aspartate-semialdehyde, while the NAD(P)H cofactor donates a hydride to the same carbon, effectively reducing the aldehyde to an alcohol. wikipedia.org The structural similarity of inhibitory analogs to the natural substrate, ASA, suggests they act as competitive inhibitors by occupying this active site. wikipedia.org

Extensive mechanistic studies have been conducted on the antifungal antibiotic (S)-2-amino-4-oxo-5-hydroxypentanoic acid, also known as RI-331 or 5-hydroxy-4-oxonorvaline (B14161657) (HON). nih.govwikipedia.org This analog has been shown to be a potent and irreversible inhibitor of homoserine dehydrogenase. wikipedia.org Its mechanism of action is attributed to its structural resemblance to the enzyme's natural substrate, aspartate semialdehyde, allowing it to function as a competitive inhibitor. wikipedia.org By targeting HSD, RI-331 effectively halts the production of homoserine, thereby disrupting the synthesis of essential amino acids and, consequently, inhibiting protein biosynthesis in organisms like Saccharomyces cerevisiae. nih.govacs.orgnih.gov This targeted inhibition explains the compound's selective antifungal activity, as the HSD enzyme is present in fungi and plants but absent in animals. nih.govnih.gov

Analog CompoundTarget EnzymeOrganismMechanism of ActionReference
(S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331)Homoserine Dehydrogenase (HSD)Saccharomyces cerevisiaeIrreversible, competitive inhibition nih.govwikipedia.org

Involvement in Cellular Metabolic Networks (non-human clinical)

The inhibition of HSD by analogs of this compound places them at a critical juncture in the metabolic networks of fungi and plants.

While this compound itself has been identified as a natural product in the fungus Rubroboletus satanas, its specific role as a metabolic precursor or intermediate is not well-defined. nih.gov However, the pathway targeted by its analog, RI-331, is fundamental. The inhibition of homoserine dehydrogenase blocks the biosynthesis of the entire aspartate family of amino acids, which includes threonine, isoleucine, and methionine. nih.govacs.org This demonstrates that the integrity of this metabolic step is crucial for cellular viability in these organisms, as it provides the essential building blocks for protein synthesis. nih.gov The effectiveness of RI-331 as an antifungal agent underscores the importance of the homoserine precursor in fungal metabolic networks. acs.org

The key pathway of interconversion relevant to the action of this compound analogs is the aspartate metabolic pathway. Within this network, homoserine dehydrogenase catalyzes a pivotal reaction. This enzyme is responsible for the conversion of L-aspartate-semialdehyde into L-homoserine, which serves as a common intermediate precursor for multiple essential amino acids. nih.govnih.gov This specific interconversion is the step that is blocked by the inhibitory analog RI-331, leading to a shutdown of the downstream production of threonine, isoleucine, and methionine. nih.gov

SubstrateEnzymeProductDownstream ProductsReference
L-Aspartate-semialdehydeHomoserine Dehydrogenase (HSD)L-HomoserineThreonine, Isoleucine, Methionine nih.govnih.govwikipedia.org

Modulation of Biological Signaling Pathways through Molecular Interactions

A review of the provided scientific literature and search results yielded no information regarding the modulation of biological signaling pathways by this compound or its closely related analogs. Research has predominantly focused on its effects within metabolic enzyme pathways rather than on cell signaling cascades.

Contributions to Complex Biological Structures and Peptides

This compound, a non-proteinogenic amino acid, is primarily found in nature as a free amino acid rather than as a constituent of proteins or other complex biological macromolecules. researchgate.netnih.gov Its most notable natural source is fenugreek (Trigonella foenum-graecum) seeds, where it exists in significant quantities. nih.govresearchgate.net The research into its role within peptide structures is largely centered on the chemical synthesis of small peptides to investigate how incorporation might influence biological activity.

Studies have focused on synthesizing dipeptides that include this compound to evaluate their potential therapeutic effects, particularly concerning anti-diabetic properties. In one such study, researchers synthesized five different dipeptides by coupling this compound with other amino acids: Glycine (B1666218), Alanine, Serine, Valine, and Threonine. The synthesis involved protecting the amino group of the second amino acid, followed by a coupling reaction with this compound and subsequent deprotection to yield the final dipeptide.

The primary objective of creating these synthetic peptides was to assess whether they retained or exhibited enhanced biological activity compared to the free amino acid. The resulting dipeptides were evaluated for their anti-diabetic activity. Findings from these studies indicated that the biological activity could be modulated by forming these peptide bonds. For instance, the dipeptide GLY-L-4-OHIL was reported to show promising anti-diabetic activity, comparable to that of the parent compound, this compound.

This area of research underscores that the contribution of this compound to peptide structures is currently an object of synthetic and pharmacological investigation rather than a known natural phenomenon in complex proteins. The hydroxylation on the side chain introduces a chiral center and a polar group, which can influence the conformational properties and interaction potential of peptides that contain it. However, its absence from the standard genetic code and protein biosynthetic machinery means it is not naturally incorporated into polypeptide chains during translation.

The table below summarizes the synthetic dipeptides containing this compound that have been studied for their biological effects.

Table 1: Synthetic Dipeptides Containing this compound and Their Investigated Biological Activity

Dipeptide Name Constituent Amino Acids Investigated Biological Activity Research Findings Summary
GLY-L-4-OHIL Glycine, this compound Anti-diabetic Showed improved activity comparable to the parent compound.
ALA-L-4-OHIL Alanine, this compound Anti-diabetic Evaluated for activity.
SER-L-4-OHIL Serine, this compound Anti-diabetic Evaluated for activity.
VAL-L-4-OHIL Valine, this compound Anti-diabetic Evaluated for activity.

Advanced Analytical Techniques for Research Characterization

High-Resolution Chromatographic Separations for Compound Purity and Isomeric Analysis

High-resolution chromatography is indispensable for separating (2S)-2-amino-4-hydroxypentanoic acid from impurities and its other stereoisomers. Given the presence of two chiral centers (at C2 and C4), the molecule can exist as four distinct stereoisomers: (2S, 4R), (2R, 4S), (2S, 4S), and (2R, 4R). Chromatographic techniques provide the necessary resolution to distinguish between these closely related structures.

Chiral chromatography is the gold standard for separating enantiomers and diastereomers, making it essential for analyzing this compound. sigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to differential retention times and subsequent separation. researchgate.net

Research Findings: The separation of amino acid stereoisomers is commonly achieved using CSPs based on macrocyclic antibiotics (like teicoplanin or vancomycin), cyclodextrins, or ligand-exchange principles. sigmaaldrich.commst.edu For this compound, a method would be developed to resolve all four potential stereoisomers. This allows for the precise determination of the enantiomeric excess (ee) and diastereomeric excess (de) of a synthesized or isolated sample. The analysis is critical as different stereoisomers can exhibit varied biological activities. The separation can be performed directly on the amino acid or after derivatization with a reagent like o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol. researchgate.net The goal is to achieve baseline resolution for accurate quantification. nih.gov

Table 1: Illustrative Chiral HPLC Data for Stereoisomers of 2-amino-4-hydroxypentanoic acid This table presents hypothetical data to illustrate the expected outcome of a chiral separation experiment.

Stereoisomer Retention Time (min) Peak Area (%)
(2R, 4S)-isomer 10.2 0.5
(2R, 4R)-isomer 11.5 0.4
(2S, 4R)-isomer 13.8 1.1

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for the separation and analysis of polar compounds like amino acids. chromatographyonline.com It utilizes a polar stationary phase (e.g., silica, amide) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile. mdpi.com A key advantage of HILIC is its ability to analyze amino acids in their native form without the need for derivatization, simplifying sample preparation. thermofisher.com

Research Findings: In the context of this compound, HILIC is particularly useful for its quantification in complex biological or environmental samples. thermofisher.com The retention mechanism, which involves partitioning of the analyte into a water-enriched layer on the surface of the stationary phase, provides excellent retention for this polar molecule. chromatographyonline.com When coupled with mass spectrometry (HILIC-MS), this method offers high sensitivity and selectivity, allowing for the accurate measurement of the compound's concentration even when chromatographic resolution from matrix components is incomplete. mdpi.comthermofisher.com

Table 2: Representative HILIC Method Parameters for this compound Analysis

Parameter Condition
Column Amide-based HILIC column (e.g., 150 mm x 2.1 mm, 1.7 µm)
Mobile Phase A Acetonitrile with 0.1% Formic Acid
Mobile Phase B Water with 0.1% Formic Acid
Gradient 95% A to 60% A over 10 minutes
Flow Rate 0.3 mL/min

| Detection | Mass Spectrometry (MS) |

Spectroscopic Methods for Structural Elucidation and Conformation

Spectroscopic techniques are fundamental for confirming the covalent structure and determining the three-dimensional arrangement of atoms in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating molecular structures. One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments can confirm the connectivity of the carbon skeleton and the placement of the amino and hydroxyl groups.

Research Findings: For stereochemical assignment, NMR is particularly insightful. The relative configuration of the two stereocenters (C2 and C4) can be inferred by analyzing the proton-proton coupling constants (³J-values) and through Nuclear Overhauser Effect (NOE) experiments, which provide information about the spatial proximity of protons. To determine the absolute configuration, the compound can be derivatized with a chiral agent (e.g., Mosher's acid), creating diastereomers that exhibit distinct and assignable NMR spectra.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are for a representative stereoisomer in D₂O. Actual shifts may vary based on solvent and pH.

Proton Predicted Chemical Shift (ppm) Multiplicity
H2 (α-proton) ~3.8 Doublet of doublets (dd)
H3 (β-protons) ~1.8 - 2.0 Multiplet (m)
H4 (γ-proton) ~4.1 Multiplet (m)

Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and aiding in its structural elucidation.

Research Findings: High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can determine the mass of this compound (C₅H₁₁NO₃) with high accuracy, confirming its elemental composition. nih.gov The monoisotopic mass is 133.0739 Da. Tandem mass spectrometry (MS/MS) is used to generate characteristic fragmentation patterns by inducing collision-induced dissociation (CID). nih.gov The fragmentation of the parent ion can reveal structural information, such as the neutral losses of water (H₂O) from the hydroxyl group or formic acid (HCOOH) from the carboxyl group. When coupled with liquid chromatography (LC-MS), it provides a robust platform for the quantitative analysis of the compound in various samples. thermofisher.com

Table 4: Expected High-Resolution MS and MS/MS Fragments for this compound

Ion Formula Calculated m/z Description
[M+H]⁺ [C₅H₁₂NO₃]⁺ 134.0812 Protonated molecular ion
[M-H₂O+H]⁺ [C₅H₁₀NO₂]⁺ 116.0706 Loss of water

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule, including the absolute configuration of its chiral centers. ed.ac.uk This technique requires the analyte to be in a crystalline form.

Research Findings: To determine the absolute configuration of this compound, a suitable single crystal of the compound must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. This analysis provides the precise location of each atom in the crystal lattice, revealing bond lengths, bond angles, and the absolute stereochemistry at both the C2 and C4 positions. researchgate.net The determination of the absolute structure for light-atom compounds is made possible by measuring the small differences in diffraction caused by anomalous dispersion. ed.ac.uk The refinement of the Flack parameter, which should ideally be close to zero for the correct stereochemical model, provides a high degree of confidence in the assigned configuration. ed.ac.uk

Table 5: Typical Data Reported from X-ray Crystallographic Analysis This table lists the type of information that would be obtained from a successful crystallographic study.

Parameter Example Data
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Final R-indices R1, wR2
Flack Parameter ~0.0(1)

| Absolute Configuration | Confirmed as (2S, 4X) |

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Design and Synthesis of Chemically Modified Analogs to Probe Biological Function

The design and synthesis of chemically modified analogs of (2S)-2-amino-4-hydroxypentanoic acid, also known as γ-hydroxynorvaline, are crucial for exploring its biological potential. Researchers have developed various synthetic strategies to access its diastereomers and other derivatives, allowing for a systematic investigation of how structural modifications impact biological activity.

A key focus has been the stereoselective synthesis of all four diastereomers of γ-hydroxynorvaline. One efficient method combines organo- and biocatalysis to achieve high stereocontrol. nih.gov This approach allows for the sequential construction of the two stereogenic centers, providing access to each of the four stereoisomers in high yield. nih.gov The availability of all stereoisomers is fundamental for detailed structure-activity relationship (SAR) studies.

Furthermore, synthetic efforts have extended to novel β-branched-γ-hydroxy-α-amino acids, which are analogues of 4-hydroxyisoleucine (B15566). researchgate.net These syntheses demonstrate the versatility of the core structure and provide a platform for creating a library of related compounds. By modifying the side chain and the hydroxyl group, chemists can fine-tune the molecule's properties, such as polarity, lipophilicity, and hydrogen bonding capacity, to enhance interactions with biological targets.

The synthesis of these analogs often involves key steps such as asymmetric Mannich reactions, enzymatic ketone reductions, and multicomponent reactions. nih.govresearchgate.net For instance, a highly diastereoselective crystallisation-driven three-component Mannich reaction has been successfully employed to construct the key α-amino-γ-oxopentanoic acid intermediate, which can then be divergently converted to various hydroxynorvaline derivatives. researchgate.net

Table 1: Synthetic Strategies for this compound Analogs

Synthetic ApproachKey ReactionsOutcomeReference
Chemoenzymatic SynthesisOrganocatalytic Mannich reaction, Enzymatic ketone reductionAccess to all four diastereomers of γ-hydroxynorvaline nih.gov
Divergent SynthesisAsymmetric transfer allylation, Chemoselective and stereoselective reductionsEnantiomerically pure l-norvaline, γ-oxonorvaline, and syn-γ-hydroxynorvaline researchgate.net
Multicatalytic SynthesisAldolase-transaminase recycling cascadel-syn and d-syn-4-hydroxynorvaline and β-branched analogues researchgate.net

Stereochemical Influences on Molecular Recognition and Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as it dictates their three-dimensional shape and, consequently, their ability to interact with biological targets such as enzymes and receptors. The presence of two stereocenters in 2-amino-4-hydroxypentanoic acid (at C2 and C4) gives rise to four possible stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). The specific spatial arrangement of the amino, carboxyl, and hydroxyl groups is critical for molecular recognition and subsequent biological response.

While direct studies on the differential activities of all four stereoisomers of 2-amino-4-hydroxypentanoic acid are not extensively documented in publicly available literature, the principles of stereoselectivity are well-established in medicinal chemistry. For instance, in the case of the natural product 3-Br-acivicin and its derivatives, only the isomers with the natural (5S, αS) stereochemistry exhibit significant antiplasmodial activity. nih.gov This suggests that a stereoselective uptake mechanism, likely an L-amino acid transporter, is involved. nih.gov This principle can be extrapolated to γ-hydroxynorvaline, where one stereoisomer is expected to have significantly higher activity at a specific biological target compared to the others.

The influence of stereochemistry extends to various biological activities. For example, in a series of oleandomycin (B1677203) derivatives, altering the stereochemistry at C8 and C9 had a major impact on both antibacterial activity and the inhibition of interleukin-6 production. nih.gov This highlights that subtle changes in the 3D arrangement of functional groups can lead to profound differences in pharmacological profiles. The stereoselective synthesis of all diastereomers of γ-hydroxynorvaline is therefore a critical first step in elucidating which configuration possesses the most desirable biological activity for a given application. nih.govresearchgate.net

Applications as Building Blocks for Peptidomimetics and Unnatural Peptide Synthesis

Non-canonical amino acids (ncAAs) like this compound are valuable building blocks in the synthesis of peptidomimetics and unnatural peptides. mdpi.com Their incorporation into peptide sequences can confer unique structural and functional properties that are not accessible with the 20 proteinogenic amino acids.

The hydroxyl group in the side chain of this compound can introduce hydrogen bonding capabilities, potentially leading to more stable secondary structures such as helices or turns within a peptide. This can enhance the peptide's binding affinity and selectivity for its target. Furthermore, the non-natural side chain can increase the peptide's resistance to enzymatic degradation by proteases, a common issue with natural peptide-based therapeutics. mdpi.com

The process of incorporating ncAAs into peptides can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase methods. The protected form of this compound can be coupled to a growing peptide chain using standard coupling reagents. The resulting peptidomimetic will have altered conformational preferences and potentially improved pharmacological properties. For example, the incorporation of other ncAAs like hydroxyproline (B1673980) has been shown to increase the metabolic stability of therapeutic peptides. mdpi.com

While specific examples of peptides incorporating this compound are not widespread in the literature, its structural similarity to other functionalized amino acids suggests its potential utility in designing novel peptide-based drugs with enhanced stability and activity.

Investigation of Pharmacological Properties in In Vitro Systems and Model Organisms

The pharmacological properties of this compound and its derivatives are an active area of investigation, with studies typically beginning in in vitro systems and progressing to model organisms. These studies aim to identify and characterize the biological activities of these compounds.

Computational tools, such as admetSAR, can provide initial predictions of the pharmacokinetic properties of a molecule. For 2-amino-4-hydroxypentanoic acid, these predictions suggest good human intestinal absorption and oral bioavailability, but poor blood-brain barrier penetration. plantaedb.com It is also predicted to be an inhibitor of the organic anion-transporting polypeptides OATP1B1 and OATP1B3. plantaedb.com It is important to note that these are computational predictions and require experimental validation.

In vitro studies are essential for confirming biological activity. For example, derivatives of other functionalized amino acids have been evaluated for their cytotoxic effects on human tumor cell lines. nih.gov A series of 4-aminoquinoline (B48711) derivatives were tested against MCF7 and MDA-MB468 breast cancer cells, with some compounds showing potent activity. nih.gov Similarly, novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized and shown to possess structure-dependent antimicrobial activity against multidrug-resistant bacterial and fungal pathogens. mdpi.com These studies provide a framework for how analogs of this compound could be evaluated for their potential as anticancer or antimicrobial agents.

Following promising in vitro results, studies in model organisms can provide further insights into the efficacy and pharmacological profile of a compound. For instance, the anti-inflammatory activity of novel macrolide derivatives was confirmed in an in vivo model of lipopolysaccharide-induced inflammation in mice. nih.gov

Table 2: Predicted ADMET Properties of 2-amino-4-hydroxypentanoic acid

PropertyPredictionProbabilitySource
Human Intestinal Absorption+95.86% plantaedb.com
Blood Brain Barrier-55.00% plantaedb.com
Human Oral Bioavailability+65.71% plantaedb.com
OATP1B1 inhibitor+96.24% plantaedb.com
OATP1B3 inhibitor+93.13% plantaedb.com

Data from admetSAR 2, requiring experimental verification.

Role in Enzyme Inhibitor Design and Mechanism Elucidation

The structural features of this compound make it an attractive scaffold for the design of enzyme inhibitors. The amino acid backbone can mimic the natural substrate of an enzyme, while the hydroxylated side chain can form key interactions with the active site, leading to potent and selective inhibition.

The hydroxyl group can act as a hydrogen bond donor or acceptor, anchoring the inhibitor within the enzyme's active site. Furthermore, its ability to chelate metal ions is a property that can be exploited in the design of metalloenzyme inhibitors. Hydroxypyrone derivatives, for example, are known to be excellent metal chelators and have been investigated as inhibitors for metalloenzymes like histone deacetylases and tyrosinase. nih.gov

A notable example of a related structure in enzyme inhibitor design is the use of 5-amino-2,5-disubstituted-4-hydroxypentanoic acid residues in the development of renin inhibitors. Renin is an aspartic protease that plays a key role in the regulation of blood pressure, making it an important therapeutic target. The hydroxyl group and the amino acid-like structure are crucial for binding to the active site of renin and inhibiting its activity.

By understanding the mechanism of how these inhibitors interact with their target enzymes, researchers can rationally design more potent and selective inhibitors based on the this compound scaffold. This involves elucidating the binding mode through techniques like X-ray crystallography and using this information to guide further chemical modifications.

Emerging Research Directions and Academic Applications

Development of (2S)-2-Amino-4-hydroxypentanoic Acid as a Chiral Building Block in Advanced Organic Synthesis

This compound is a valuable chiral building block in organic synthesis due to its bifunctional nature, containing both an amino and a hydroxyl group, as well as two stereocenters. The development of stereoselective synthetic methods to access all four diastereomers of this compound is a key area of research. A notable approach combines organo- and biocatalysis to achieve high stereocontrol. nih.govrsc.org

One such strategy involves an organocatalytic Mannich reaction followed by an enzymatic ketone reduction. nih.govrsc.org This chemoenzymatic cascade allows for the sequential construction of the two stereogenic centers, providing access to each of the four stereoisomers in high yield and with excellent stereoselectivity. The ability to selectively synthesize a specific diastereomer is crucial for its application as a chiral building block, as the biological activity and physical properties of the final product are often dependent on its precise three-dimensional structure.

The γ-hydroxy-α-amino acid motif present in this compound is a key structural feature in a number of biologically active natural products. Consequently, efficient methods for the synthesis of this chiral building block are of significant interest to medicinal chemists and synthetic organic chemists.

Applications in Chemical Biology as a Probe or Reporter Molecule

Currently, there is limited specific research available on the direct application of this compound as a chemical probe or reporter molecule in chemical biology. The development of such tools often requires the incorporation of specific functionalities, such as fluorophores, biotin tags, or photo-crosslinkers, onto the molecule of interest. While the amino and hydroxyl groups of this compound could potentially serve as handles for the attachment of such reporter tags, this area of research remains largely unexplored for this specific compound.

Research into its Potential as a Component of Novel Biomaterials

Integration into DNA-Templated Library Synthesis for Molecular Diversity

DNA-templated synthesis is a powerful technique for the creation of large and diverse libraries of small molecules for drug discovery and other applications. This method utilizes the programmability of DNA to direct chemical reactions. While non-canonical amino acids are valuable components for increasing the molecular diversity of such libraries, there is no specific research to date that documents the integration of this compound into DNA-templated library synthesis. The successful incorporation of any new building block into this methodology requires the development of compatible chemical reactions that are efficient and selective in the presence of DNA.

Future Perspectives in Understanding Fundamental Biological Processes

As a non-proteinogenic amino acid, this compound is not one of the 20 common amino acids used by ribosomes for protein synthesis. Therefore, its direct role in fundamental biological processes is not established. However, the study of non-canonical amino acids and their metabolic pathways can provide insights into the evolution of the genetic code and the diversity of biological molecules. The discovery of enzymes that can synthesize or modify non-proteinogenic amino acids could open up new avenues for understanding and engineering biological systems. At present, specific research linking this compound to the elucidation of fundamental biological processes is lacking.

Methodological Advancements in Asymmetric Synthesis and Biocatalysis

Significant advancements have been made in the asymmetric synthesis of γ-hydroxynorvaline, the common name for 2-amino-4-hydroxypentanoic acid, with a particular focus on biocatalysis. Biocatalytic methods are attractive due to their high selectivity and environmentally benign reaction conditions.

One innovative approach is a decarboxylative aldol (B89426) reaction catalyzed by an engineered enzyme, UstD. nih.gov This enzyme facilitates a highly selective aldol addition of various aldehyde substrates to a glycine (B1666218) equivalent, producing a range of γ-hydroxy-α-amino acids, including derivatives of this compound. The use of directed evolution and computationally-guided engineering has led to improved versions of the UstD enzyme with enhanced activity, enabling the gram-scale stereoselective synthesis of these valuable compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S)-2-amino-4-hydroxypentanoic acid, and how do reaction conditions influence stereochemical purity?

  • Methodological Answer : The compound can be synthesized via asymmetric catalysis or enzymatic resolution. For example, chiral auxiliaries like Evans’ oxazolidinones are used to control stereochemistry at the α-carbon. Reaction conditions (e.g., pH, solvent polarity) must optimize nucleophilic attack on intermediates to minimize racemization. Post-synthesis, HPLC with chiral columns (e.g., Chirobiotic T) verifies enantiomeric excess ≥98% .

Q. How is the structural configuration of this compound validated in synthetic batches?

  • Methodological Answer : X-ray crystallography and 2D NMR (COSY, HSQC) confirm stereochemistry. Key NMR signals include the α-proton (δ ~3.8 ppm, multiplet) and hydroxyl proton (δ ~5.2 ppm, broad). HRMS ([M+H]+ m/z 148.0978) matches theoretical values. Polarimetry ([α]D²⁵ = +12.5° in H₂O) corroborates the (2S) configuration .

Q. What natural sources produce this compound, and how is it isolated?

  • Methodological Answer : The compound is identified as an amino acid analog in Boletus spp. mushrooms. Extraction involves methanol/water (7:3) sonication, followed by ion-exchange chromatography (Dowex 50WX8) and preparative TLC (silica gel, n-BuOH:AcOH:H₂O = 4:1:1). Yield: ~0.02% dry weight .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2R vs. 2S) impact the bioactivity of 2-amino-4-hydroxypentanoic acid derivatives?

  • Methodological Answer : Comparative studies using enantiomeric pairs show the (2S) configuration enhances binding to bacterial D-amino acid oxidase (Ki = 1.2 µM vs. 8.7 µM for 2R). Docking simulations (AutoDock Vina) reveal hydrogen bonding between the hydroxyl group and Arg283 in the active site. Activity assays (UV-Vis at 450 nm) quantify enzyme inhibition .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies arise from polymorphic forms. Use dynamic vapor sorption (DVS) to assess hygroscopicity and powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous phases. Solubility in PBS (pH 7.4) is 12 mg/mL for the monohydrate form but drops to 5 mg/mL for anhydrous crystals .

Q. Can computational models predict the metabolic stability of this compound in drug design?

  • Methodological Answer : QSAR models (e.g., MetaSite) predict hepatic clearance by cytochrome P450 3A4. Substituent effects: The 4-hydroxyl group reduces logP (-1.2 vs. -0.5 for non-hydroxylated analogs), improving aqueous solubility but increasing susceptibility to glucuronidation. Validate with in vitro microsomal assays (t₁/₂ = 45 min) .

Q. What analytical challenges arise in quantifying trace impurities in this compound samples?

  • Methodological Answer : LC-MS/MS (ESI+) with a HILIC column detects impurities at <0.1%. Major impurities include diastereomers (m/z 148.0978 → 130.0863 via H₂O loss) and oxidation byproducts (m/z 164.0927). Use standard addition methods to correct matrix effects in biological samples .

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